Methyl 3-cyclohexyl-2-methylpropionate
Description
Methyl 3-cyclohexyl-2-methylpropionate is a branched-chain ester characterized by a methyl ester group, a cyclohexyl substituent at the third carbon of the propionate backbone, and a methyl group at the second carbon. Its structure combines lipophilic (cyclohexyl) and moderately polar (ester) moieties, influencing its physical and chemical behavior. This compound is likely synthesized via esterification of 3-cyclohexyl-2-methylpropionic acid with methanol, a common method for methyl ester production .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl 3-cyclohexyl-2-methylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
YEWBQOJQYAIFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Methyl 3-cyclohexyl-2-methylpropionate with structurally related esters:

*Estimated based on analogous compounds .

- Lipophilicity : The cyclohexyl group in the target compound confers higher logP (~4.5) compared to esters with aromatic (e.g., chlorophenyl, logP ~2.2) or hydroxyl substituents .
- Volatility : Methyl esters generally exhibit higher volatility than allyl or bulkier esters (e.g., diterpene-based sandaracopimaric acid methyl ester) .
Chemical Reactivity
- Hydrolysis : Methyl esters are less reactive toward hydrolysis than allyl esters due to the absence of conjugated double bonds . However, steric hindrance from the cyclohexyl group may slow reaction rates compared to linear esters.
- Thermal Stability: The saturated cyclohexyl moiety enhances thermal stability relative to unsaturated analogs like 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate .
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